molecular formula C10H4BrClF3N B1384786 6-Bromo-4-chloro-7-(trifluoromethyl)quinoline CAS No. 1065093-36-8

6-Bromo-4-chloro-7-(trifluoromethyl)quinoline

Cat. No.: B1384786
CAS No.: 1065093-36-8
M. Wt: 310.5 g/mol
InChI Key: JLSVEHTURLZGTH-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-7-(trifluoromethyl)quinoline (CAS No: 1065093-36-8) is a high-value, multifunctional quinoline derivative engineered for advanced research and development. With a molecular weight of 310.50 g/mol and the molecular formula C10H4BrClF3N, this compound serves as a critical synthetic intermediate in medicinal chemistry and materials science . Its strategic halogen and trifluoromethyl substituents make it a versatile precursor for constructing complex molecules. In pharmaceutical research, this compound is a key building block for developing novel therapeutic agents. Its quinoline core is a privileged structure in drug discovery, and the specific pattern of bromo and chloro substituents allows for selective, step-wise functionalization via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and nucleophilic substitutions . This enables the rapid generation of diverse compound libraries for screening. The trifluoromethyl group enhances metabolic stability and membrane permeability, which are crucial for optimizing the pharmacokinetic properties of lead compounds . Researchers utilize this scaffold in the synthesis of potential antibacterial agents, where quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV . Beyond medicinal applications, this quinoline derivative holds significant promise in materials science. The electron-deficient aromatic system and the presence of halogens make it an excellent candidate for creating organic semiconductors, liquid crystals, and conjugated polymers for electronic devices . Its structure is particularly valuable for synthesizing molecules with defined dipole moments and enhanced electronic properties, which are essential for developing new organic light-emitting diodes (OLEDs) and chemosensors . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

6-bromo-4-chloro-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-7-3-5-8(12)1-2-16-9(5)4-6(7)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSVEHTURLZGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-7-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions using automated reactors to ensure consistency and efficiency. The use of palladium catalysts in the Suzuki–Miyaura coupling reaction is common in industrial settings due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce complex quinoline-based molecules with diverse functional groups .

Scientific Research Applications

Overview

6-Bromo-4-chloro-7-(trifluoromethyl)quinoline is a quinoline derivative notable for its unique chemical structure, which includes bromine, chlorine, and a trifluoromethyl group. This compound has gained attention in various fields of scientific research due to its potential applications in medicinal chemistry, biological studies, and material science.

Medicinal Chemistry

One of the primary applications of this compound is as a building block for the synthesis of new drug candidates. Its structural features enhance its activity against various biological targets:

  • Antibacterial Activity : The compound has shown promising results in inhibiting the growth of several bacterial strains, making it a candidate for developing new antibiotics.
  • Antiviral and Anticancer Properties : Research indicates that derivatives of this compound may exhibit antiviral and anticancer activities, contributing to the development of therapeutics for these diseases.

Biological Studies

In biological research, this compound is utilized to explore interactions with enzymes and receptors. Its mechanism of action involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which may lead to the development of enzyme inhibitors for therapeutic purposes.
  • Receptor Modulation : It acts as a ligand for certain receptors, influencing cellular signaling pathways that are crucial for various physiological processes .

Material Science

Beyond medicinal applications, this compound is also employed in material science:

  • Development of Advanced Materials : It is utilized in creating liquid crystals and organic semiconductors due to its unique electronic properties.
  • Chemical Synthesis : Serving as an intermediate, it facilitates the synthesis of more complex molecules required in various research contexts.

Case Studies

Several studies highlight the applications of this compound:

  • Antimicrobial Research : In vitro studies demonstrated that this compound exhibits significant antimicrobial properties against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
    Bacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
    Staphylococcus aureus50Chloramphenicol50
    Pseudomonas aeruginosa50Ampicillin25
  • Drug Development : The compound has been investigated as a potential lead in drug discovery programs targeting various diseases. Its ability to modulate enzyme activity and receptor function has opened avenues for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with halogen and trifluoromethyl substituents exhibit distinct physicochemical and biological properties depending on substitution patterns. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 6-Bromo-4-chloro-7-(trifluoromethyl)quinoline with Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Br (6), Cl (4), CF₃ (7) C₁₀H₅BrClF₃N 328.49 Intermediate for α6-GABAAR ligands; high lipophilicity
4-Chloro-7-(trifluoromethyl)quinoline Cl (4), CF₃ (7) C₁₀H₅ClF₃N 237.60 Antimalarial lead optimization; moderate metabolic stability
6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline Br (6), Cl (4), F (8), CF₃ (2) C₁₀H₃BrClF₄N 328.49 Enhanced electronic effects; potential antiviral applications
4-Chloro-6-(trifluoromethyl)quinoline Cl (4), CF₃ (6) C₁₀H₅ClF₃N 237.60 Lower bioactivity compared to 7-CF₃ analogues
6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline BrCH₂ (6), Cl (4), CF₃ (2) C₁₁H₆BrClF₃N 324.53 Alkylating agent; used in prodrug design
4-Bromo-6-(trifluoromethoxy)quinoline Br (4), OCF₃ (6) C₁₀H₅BrF₃NO 316.05 Improved solubility; antimicrobial activity

Key Observations:

Positional Effects of Substituents :

  • The 7-trifluoromethyl group (as in the target compound) enhances steric bulk and metabolic resistance compared to 6-CF₃ or 8-CF₃ analogues .
  • Bromine at position 6 increases molecular weight and polarizability, influencing binding affinity in receptor-ligand interactions .

Biological Activity: 6- and 7-substituted quinolines (e.g., the target compound) show comparable antiplasmodial activity to 7-chloro derivatives, while 2- or 8-substituted analogues exhibit reduced efficacy . α6-GABAAR subtype selectivity is achieved with 7-CF₃ and 6-Br/4-Cl combinations, as seen in pyrazoloquinolinone derivatives .

Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 4-chloro precursors (e.g., 6-bromo-4-chloroquinoline) with trifluoromethylating agents . In contrast, 4-Bromo-6-(trifluoromethoxy)quinoline requires electrophilic bromination of pre-functionalized quinoline intermediates .

Physicochemical Properties :

  • Trifluoromethoxy (OCF₃) groups improve solubility in polar solvents compared to CF₃ .
  • Bromine increases molecular weight and melting points, impacting crystallinity .

Biological Activity

Overview

6-Bromo-4-chloro-7-(trifluoromethyl)quinoline is a synthetic derivative of quinoline, notable for its diverse biological activities. The compound features bromine, chlorine, and trifluoromethyl substituents, which enhance its pharmacological properties. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by experimental data and case studies.

  • Chemical Formula : C10H5BrClF3N
  • CAS Number : 1065093-36-8
  • Molecular Weight : 306.51 g/mol

The presence of halogen atoms in the structure significantly influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, improving cellular membrane penetration and target affinity. This compound has been shown to inhibit various enzyme activities, leading to therapeutic effects in different biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted its effectiveness in inhibiting drug-resistant strains of M. tuberculosis, suggesting potential as a lead compound in tuberculosis treatment .

Microorganism Activity Reference
Mycobacterium tuberculosisStrong inhibition
Staphylococcus aureusModerate inhibition
Escherichia coliWeak inhibition

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The presence of halogen substituents is believed to enhance its cytotoxic effects against certain cancer types.

Cancer Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Studies

  • Tuberculosis Treatment : A series of quinoline derivatives, including this compound, were synthesized and tested against M. tuberculosis. Results indicated that this compound was among the most effective against both sensitive and resistant strains, showcasing a potential pathway for developing new antimycobacterial agents .
  • Anticancer Research : In a study focusing on various quinoline derivatives, this compound was found to inhibit cell proliferation in several cancer cell lines. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, highlighting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-4-chloro-7-(trifluoromethyl)quinoline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves coupling halogenated intermediates under transition metal catalysis. For example, zinc-mediated cyclization of substituted anilines with trifluoroacetylated precursors (e.g., 4-chloro-2-trifluoroacetylaniline) in toluene at 50°C, followed by purification via silica gel column chromatography (hexane/ethyl acetate gradient), achieves yields >70% . Optimization includes:

  • Temperature control : Maintaining 50°C during coupling prevents side reactions.

  • Catalyst stoichiometry : Anhydrous Zn(II) in equimolar ratios ensures efficient cyclization.

  • Purification : Gradient elution (20:1 hexane/ethyl acetate) resolves bromo-chloro regioisomers.

    Parameter Optimal Condition Impact on Yield
    Reaction Temperature50°CMinimizes byproduct formation
    Zn(II) Concentration1.0 eqEnsures complete cyclization
    Solvent SystemTolueneEnhances solubility

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., Br at C6, CF3_3 at C7) via coupling patterns and chemical shifts.
  • HPLC-MS : High-resolution mass spectrometry confirms molecular weight (MW: 309.5 g/mol) and purity (>95%) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N/Br/Cl ratios to rule out impurities.

Advanced Research Questions

Q. What crystallographic strategies are used to resolve the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

  • Structure Solution : SHELXD identifies initial phases; ORTEP-3 visualizes the asymmetric unit, revealing dihedral angles (e.g., 88.8° between quinoline and cyclopropyl groups in analogs) .

  • Refinement : Riding models for H-atoms (Uiso_{\text{iso}} = 1.2Ueq_{\text{eq}}) and anisotropic displacement parameters for heavy atoms.

    Bond Length (Å) Angle (°)
    C6-Br1.89C4-Cl-C7-CF3_3: 120.5
    C7-CF3_31.33Quinoline planarity: <0.02 Å deviation

Q. How can regioselective functionalization at the C3 position be achieved without displacing bromine or chlorine?

  • Methodological Answer : Employ directed ortho-metalation (DoM) strategies:

  • Protecting Groups : Temporarily mask Cl or Br with trimethylsilyl groups to direct lithiation to C3 .
  • Metalation : Use LDA (lithium diisopropylamide) at -78°C in THF, followed by quenching with electrophiles (e.g., aldehydes or ketones) .
  • Case Study : Acylation with chloroacetyl chloride at C3 yields O- and N-acylated isomers, separable via preparative TLC (hexane/acetone 4:1) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models transition states and charge distribution:

  • Electrostatic Potential Maps : Highlight electron-deficient C4 (Cl) and C6 (Br) as nucleophilic attack sites.
  • Activation Energy Barriers : Compare SN2 vs. SN1 pathways; bromine’s lower electronegativity vs. chlorine favors SN2 at C6 .

Q. Has this compound shown potential in antimicrobial studies?

  • Methodological Answer : While direct data is limited, analogs like ciprofloxacin (6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) demonstrate that halogenation enhances DNA gyrase inhibition.

  • In vitro Assays : Test against Mycobacterium tuberculosis using microplate Alamar Blue assays (minimum inhibitory concentration, MIC).
  • Structure-Activity Relationship (SAR) : Trifluoromethyl groups improve lipophilicity and membrane penetration .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : Some protocols report 70% yields , while others note <50% due to competing dimerization. Resolution: Introduce radical scavengers (e.g., TEMPO) during cyclization .
  • Crystallographic Packing Variations : Substituent orientation (e.g., CF3_3 rotation) alters intermolecular interactions. Use Hirshfeld surface analysis to quantify H-bonding vs. van der Waals contributions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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